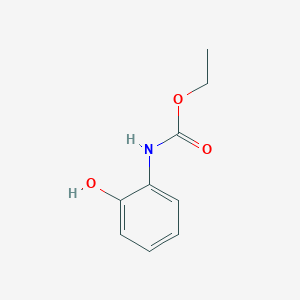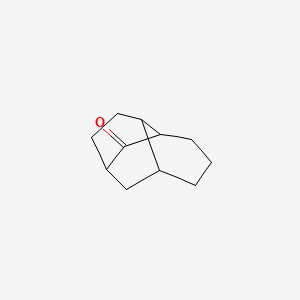![molecular formula C11H14SSn B14625442 Stannane, benzo[b]thien-2-yltrimethyl- CAS No. 57083-16-6](/img/structure/B14625442.png)
Stannane, benzo[b]thien-2-yltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, benzo[b]thien-2-yltrimethyl- is a chemical compound with the molecular formula C11H14SSn. It is also known as benzo[b]thien-2-yltrimethylstannane. This compound is part of the organotin family, which are compounds containing tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Métodos De Preparación
The synthesis of stannane, benzo[b]thien-2-yltrimethyl- typically involves the reaction of benzo[b]thiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Stannane, benzo[b]thien-2-yltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Aplicaciones Científicas De Investigación
Stannane, benzo[b]thien-2-yltrimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of stannane, benzo[b]thien-2-yltrimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Stannane, benzo[b]thien-2-yltrimethyl- can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different chemical properties and applications.
Tetramethyltin: A related compound with four methyl groups bonded to the tin atom.
The uniqueness of stannane, benzo[b]thien-2-yltrimethyl- lies in its benzo[b]thiophene moiety, which imparts distinct chemical and biological properties compared to other organotin compounds .
Propiedades
Número CAS |
57083-16-6 |
|---|---|
Fórmula molecular |
C11H14SSn |
Peso molecular |
297.01 g/mol |
Nombre IUPAC |
1-benzothiophen-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H5S.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1-5H;3*1H3; |
Clave InChI |
KQGIXAQXDDCUMT-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


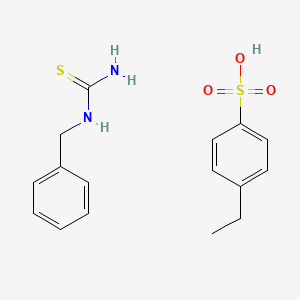
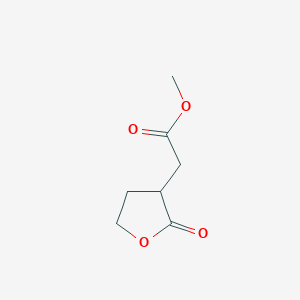
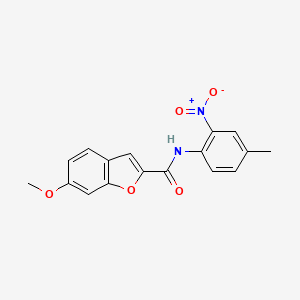
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
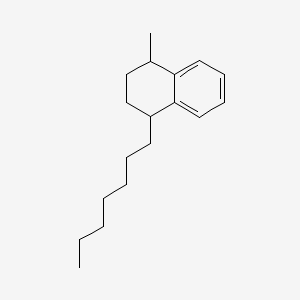

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
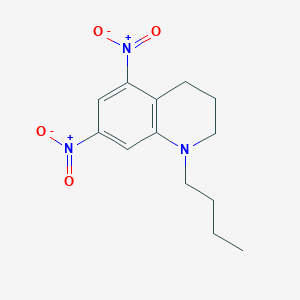
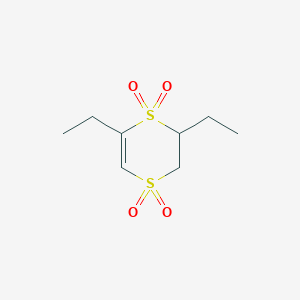
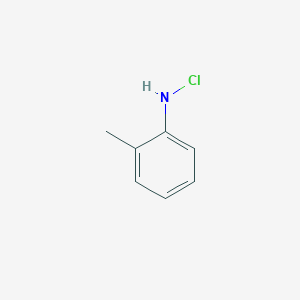
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
